Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-
CAS No.: 1152504-13-6
Cat. No.: VC16266874
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152504-13-6 |
|---|---|
| Molecular Formula | C11H10ClN3O |
| Molecular Weight | 235.67 g/mol |
| IUPAC Name | 2-chloro-6-(2-pyridin-2-ylethoxy)pyrazine |
| Standard InChI | InChI=1S/C11H10ClN3O/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9/h1-3,5,7-8H,4,6H2 |
| Standard InChI Key | UMSRBFRTUBCVNU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CCOC2=CN=CC(=N2)Cl |
Introduction
Structural Characterization and Molecular Properties
The molecular structure of pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- (C₁₁H₉ClN₄O) consists of a pyrazine ring system—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The chlorine substituent at position 2 introduces steric and electronic effects, while the 2-(2-pyridinyl)ethoxy group at position 6 adds a flexible ether-linked pyridine moiety. This combination creates a bifunctional scaffold capable of engaging in hydrogen bonding, π-π stacking, and metal coordination .
Key Structural Features:
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Pyrazine Core: Aromaticity and planarity enable interactions with biological targets such as enzymes and receptors.
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Chlorine Substituent: Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions .
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2-(2-Pyridinyl)ethoxy Group: The pyridine ring offers a Lewis basic site for coordination, while the ethoxy spacer provides conformational flexibility .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₄O |
| Molecular Weight | 260.67 g/mol (calculated) |
| Hybridization | sp² (pyrazine and pyridine) |
| Potential Reactivity | Nucleophilic substitution, coordination chemistry |
Synthetic Methodologies
The synthesis of pyrazine derivatives typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-, a plausible route mirrors the synthesis of 2-chloro-6-ethoxypyrazine (CAS 136309-02-9), as described in .
Reaction Conditions and Optimization
In a representative procedure :
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Base Activation: Sodium hydride (NaH) deprotonates 2-(2-pyridinyl)ethanol, generating a nucleophilic alkoxide.
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Substitution Reaction: The alkoxide attacks 2,6-dichloropyrazine at the 6-position, displacing chloride.
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Solvent and Temperature: Tetrahydrofuran (THF) at 50°C under microwave irradiation enhances reaction efficiency.
Example Protocol:
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Reagents: 2,6-Dichloropyrazine (1 eq), 2-(2-pyridinyl)ethanol (1.5 eq), NaH (2 eq), THF.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Table 2: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Sodium hydride |
| Solvent | THF |
| Temperature | 50°C (microwave-assisted) |
| Reaction Time | 10–30 minutes |
Applications in Medicinal Chemistry
The compound’s bifunctional design supports diverse applications:
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Anticancer Agents: Targeting overactive kinases in proliferative diseases.
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Neurological Therapeutics: Modulation of neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) .
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Antimicrobials: Disruption of bacterial electron transport chains via metal chelation.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the pyridine and ethoxy groups to optimize potency.
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In Vivo Studies: Pharmacokinetic profiling and toxicity assessments.
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Material Science Applications: Exploration as a ligand in catalytic systems or metal-organic frameworks (MOFs).
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